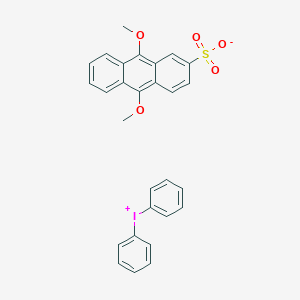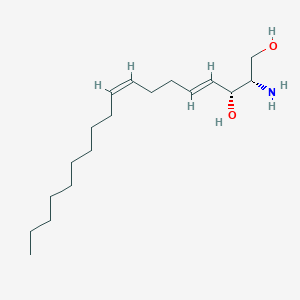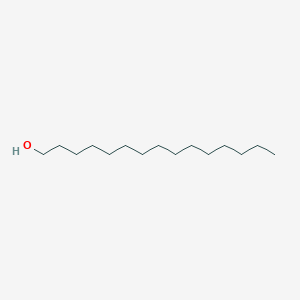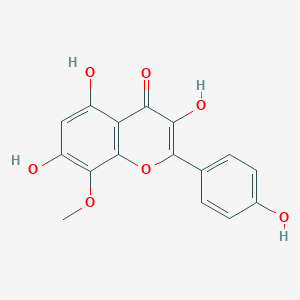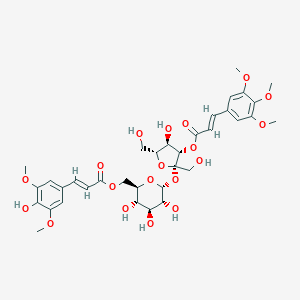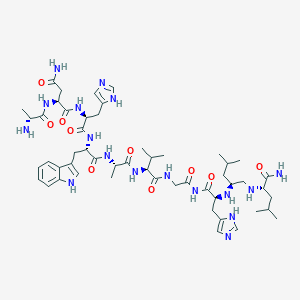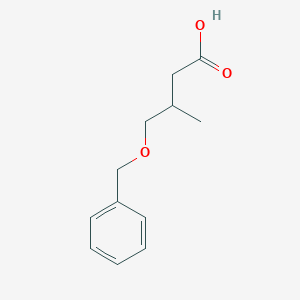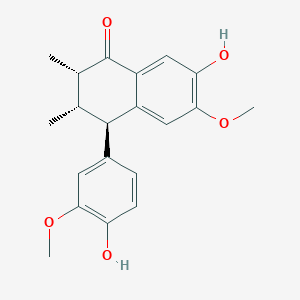
Wulignan A1
Overview
Description
Wulignan A1 is a novel synthetic compound discovered by researchers at the Chinese Academy of Sciences in 2015. It is a small molecule that has been shown to possess a variety of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. The compound is of particular interest due to its ability to inhibit the production of pro-inflammatory cytokines and its potential to be used in the treatment of various diseases.
Scientific Research Applications
Anti-Hepatitis B Virus Activity : Wulignan A1, isolated from the fruit of Schisandra wilsoniana, has been studied for its potential biological activities. In research, it was found alongside other compounds in an ethanol extract of Schisandra wilsoniana fruits. Although this compound's specific activities were not detailed in this study, the extract demonstrated significant biological activities, suggesting a potential for therapeutic applications including anti-viral effects (Ma et al., 2022).
Chemical Composition and Pharmacology : Another study focused on the chemical profiling of traditional Chinese medicine formulations, which included components like this compound. This research provides insight into the chemical composition of these formulations and potentially the role of this compound in their pharmacological effects. While the study does not directly address this compound's specific effects, it contributes to understanding the broader context of its use in traditional medicine (Qi et al., 2014).
Role in Traditional Medicine Formulations : this compound has been identified in various traditional Chinese medicine formulations, as indicated in studies exploring these complex mixtures. These studies do not isolate the effects of this compound but rather contribute to an understanding of how it functions within a mixture of compounds in traditional therapeutic practices (Tian et al., 2017).
Potential Pharmacological Properties : The presence of this compound in traditional medicine formulations and natural extracts implies a range of possible pharmacological properties. While direct evidence of its specific actions is limited, the context of its use suggests potential therapeutic roles that merit further investigation.
Safety and Hazards
Mechanism of Action
Target of Action
Wulignan A1, also known as Arisantetralone A, primarily targets the Influenza A virus subtype H1N1 and its Tamiflu-resistant strain H1N1-TR . These viruses are responsible for causing influenza in humans and are a significant concern for global health.
Mode of Action
It has been observed that this compound exhibitsantiviral activity against these strains . The compound likely interacts with the virus, inhibiting its ability to infect host cells and replicate.
Result of Action
The primary result of this compound’s action is its antiviral activity against H1N1 and H1N1-TR . By targeting these viruses, this compound may help to reduce viral load, alleviate symptoms, and potentially contribute to the recovery of infected individuals.
Biochemical Analysis
Biochemical Properties
Wulignan A1 plays a significant role in biochemical reactions, particularly in the context of antiviral activity. It interacts with various enzymes and proteins to exert its effects
Cellular Effects
This compound has been found to exhibit anti-influenza virus H1N1 and H1N1-TR activities This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exhibit anti-influenza virus H1N1 and H1N1-TR activities , suggesting that it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Properties
IUPAC Name |
(2S,3S,4R)-7-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-10-11(2)20(23)14-8-16(22)18(25-4)9-13(14)19(10)12-5-6-15(21)17(7-12)24-3/h5-11,19,21-22H,1-4H3/t10-,11+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFZYOUCEGTRJM-RMDKCXRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)O)OC)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)C2=CC(=C(C=C2[C@H]1C3=CC(=C(C=C3)O)OC)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the presence of Wulignan A1 in nature?
A1: this compound has been identified in the 95% ethanol extract of Schisandra wilsoniana fruits [].
Q2: Are there any studies investigating the potential biological activities of this compound?
A2: The provided research papers do not delve into the specific biological activities of this compound. Further research is needed to explore its potential therapeutic benefits.
Q3: Since this compound is a lignan, can we expect similar properties to other lignans found in Schisandra species?
A3: While this compound shares its classification as a lignan with other compounds like Gomisin J and Schisanwilsonins H and I found in Schisandra wilsoniana [], it's crucial to avoid generalizations. Lignans exhibit diverse structures and biological properties. Specific studies on this compound are necessary to determine its unique characteristics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



